![molecular formula C19H32N4O2 B049225 2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol CAS No. 881914-35-8](/img/structure/B49225.png)

2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol

Descripción general

Descripción

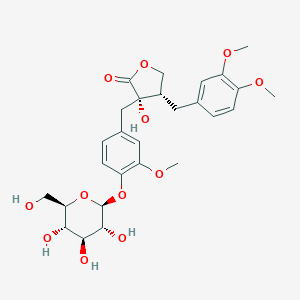

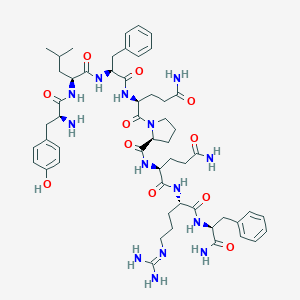

2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol, also known as FTY720, is an oral sphingosine-1-phosphate receptor modulator . It is under development for the treatment of multiple sclerosis (MS) . The drug is phosphorylated in vivo by sphingosine kinase 2 to its bioactive form, FTY720-P .

Molecular Structure Analysis

The molecular formula of this compound is C19H32N4O2 . Its exact mass is 348.25252628 g/mol and its monoisotopic mass is also 348.25252628 g/mol . The InChI string representation of the molecule isInChI=1S/C19H32N4O2/c1-2-3-4-5-6-7-8-17-10-9-16 (13-18 (17)22-23-21)11-12-19 (20,14-24)15-25/h9-10,13,24-25H,2-8,11-12,14-15,20H2,1H3 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 348.5 g/mol . It has a XLogP3-AA value of 5.1, indicating its lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 13 rotatable bonds and a topological polar surface area of 80.8 Ų .Aplicaciones Científicas De Investigación

Immune Modulation

Azido-FTY720 is a derivative of ISP-1 (myriocin), a fungal metabolite of the Chinese herb Iscaria sinclarii, and a structural analog of sphingosine . It acts as a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs .

Sphingosine-1-Phosphate Receptor Agonist

FTY720 is phosphorylated by sphingosine kinase, which then acts as a potent agonist at four of the sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5) . This property could be useful in studying the role of these receptors in various biological processes.

Lymphocyte Egress Inhibition

The down-regulation of S1P1 receptors on T and B lymphocytes by FTY720 results in defective egress of these cells from spleen, lymph nodes, and Peyer’s patch . This could be used in research related to immune response and lymphocyte behavior.

Receptor Binding Site Identification

Azido-FTY720 is a highly photoreactive analog of FTY720 that can be used to identify receptor binding sites for this ligand . This could be particularly useful in structural biology and drug design research.

Allograft Transplant Survival

FTY720 has been shown to prolong allograft transplant survival in numerous models . This could have implications for improving outcomes in organ transplantation.

Lipid Biochemistry

Given that FTY720 is a structural analog of sphingosine, it could be used in research related to lipid biochemistry, particularly in the study of sphingolipids .

Mecanismo De Acción

Target of Action

Azido-FTY720, also known as 2-amino-2-[2-(3-azido-4-octylphenyl)ethyl]propane-1,3-diol or 2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol, primarily targets the sphingosine-1-phosphate (S1P) receptors . It acts as a potent agonist at four of the S1P receptors (S1P1, S1P3, S1P4, and S1P5) . These receptors play a crucial role in the immune response, particularly in the regulation of lymphocyte trafficking .

Mode of Action

Azido-FTY720 is phosphorylated by sphingosine kinase, which then allows it to act as a potent agonist at four of the S1P receptors . The compound’s interaction with these receptors results in the down-regulation of S1P1 receptors on T and B lymphocytes . This down-regulation leads to defective egress of these cells from spleen, lymph nodes, and Peyer’s patch . Azido-FTY720 is a highly photoreactive analog of FTY720 that can be used to identify receptor binding sites for this ligand .

Biochemical Pathways

The action of Azido-FTY720 affects the sphingosine-1-phosphate signaling pathway . This pathway plays a key role in the immune response, particularly in the regulation of lymphocyte trafficking . By acting on this pathway, Azido-FTY720 can modulate the immune response and have potential therapeutic effects in conditions such as autoimmune disorders .

Result of Action

The action of Azido-FTY720 results in a decrease in the number of circulating T and B lymphocytes . This is due to the compound’s effect on the S1P receptors, which leads to defective egress of these cells from lymphoid organs . This can result in a modulation of the immune response, potentially providing therapeutic benefits in conditions such as autoimmune disorders .

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-2-[2-(3-azido-4-octylphenyl)ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N4O2/c1-2-3-4-5-6-7-8-17-10-9-16(13-18(17)22-23-21)11-12-19(20,14-24)15-25/h9-10,13,24-25H,2-8,11-12,14-15,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPFGLNTCQQHNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(C=C(C=C1)CCC(CO)(CO)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B49172.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)